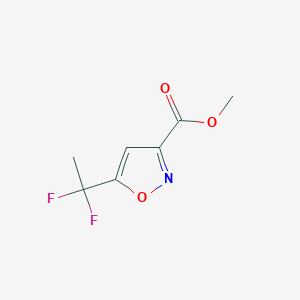

methyl5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate

Description

Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate (CAS: 2309450-01-7) is a fluorinated heterocyclic compound with the molecular formula C₇H₇F₂NO₃ and a molecular weight of 191.13 g/mol . Its structure features a 1,2-oxazole ring substituted at the 3-position with a methyl carboxylate group and at the 5-position with a 1,1-difluoroethyl moiety. The difluoroethyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability and influence reactivity in synthetic applications. This compound is commercially available through suppliers like Aaron Chemicals LLC, with pricing ranging from $296 (50 mg) to $1,183 (1 g) .

The synthesis of such difluoroethyl-substituted compounds often involves nucleophilic difluoroethylation using reagents like (1,1-difluoroethyl)trimethylsilane (TMSCF₂Me) under basic conditions, as reported in studies by Hu and co-workers . However, aldehydes are notably poor substrates in these reactions, limiting their scope .

Properties

IUPAC Name |

methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO3/c1-7(8,9)5-3-4(10-13-5)6(11)12-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURDWOBJERAACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NO1)C(=O)OC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.

Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the difluoroethyl group.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydride).

Major Products:

Oxidation: Oxazole N-oxides.

Reduction: Oxazoline derivatives.

Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate features a difluoroethyl group attached to an oxazole ring, which contributes to its distinctive reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 194.13 g/mol.

Organic Synthesis

Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Reactions : It can undergo nucleophilic substitution reactions due to the presence of the carboxylate group.

- Synthesis of Heterocycles : The compound is utilized in synthesizing diverse heterocyclic compounds, which are crucial in medicinal chemistry.

Research indicates that methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate exhibits significant biological activities:

- Enzyme Inhibition : It has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, compounds with similar structures have shown inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression .

- Antimicrobial Properties : The oxazole ring structure is known for its antimicrobial properties. Preliminary studies suggest that derivatives of this compound may inhibit various bacterial strains and fungi.

Drug Development

The compound is being explored for its potential in drug development:

- Pharmaceutical Intermediates : Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate can be used as an intermediate in the synthesis of pharmaceutical agents targeting specific diseases.

- Targeted Therapy : Due to its ability to interact with biological targets effectively, it is being investigated for applications in targeted cancer therapies.

Case Studies

Several studies have highlighted the potential of methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate in drug formulation:

Industrial Applications

In addition to its scientific and pharmaceutical uses, methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is also utilized in industrial applications:

- Production of Specialty Chemicals : The compound serves as a precursor for specialty chemicals used in various industries.

- Material Science : Its unique properties make it suitable for developing advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity by mimicking the steric and electronic properties of natural substrates. This interaction can modulate the activity of the target protein, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-(Trimethylsilyl)-1,2-Oxazole-3-Carboxylate

CAS: 1417725-05-3 | Molecular Formula: C₈H₁₃NO₃Si | Molecular Weight: 199.28 g/mol

- Key Differences: The 1,1-difluoroethyl group in the target compound is replaced with a trimethylsilyl (TMS) group. The silicon atom in TMS may confer distinct reactivity, such as susceptibility to desilylation under acidic or basic conditions, whereas the difluoroethyl group is more chemically inert .

5-(Difluoromethyl)-3-(1-Methyl-1H-1,2,3-Triazol-4-yl)-1,2-Oxazole-4-Carboxylic Acid

CAS: 2138278-29-0 | Molecular Formula: C₇H₁₃NO₅S | Molecular Weight: Not explicitly listed (estimated ~239.25 g/mol)

- The carboxylic acid group at the 4-position (vs. methyl ester in the target compound) increases hydrophilicity and may alter pharmacokinetic properties. The difluoromethyl group (CF₂H) differs electronically from the 1,1-difluoroethyl (CF₂CH₃) group, with the latter offering greater steric bulk and possibly enhanced metabolic stability .

Methyl 5-[(Dimethylamino)Methyl]-1,2-Oxazole-3-Carboxylate

CAS : 932848-17-4 | Molecular Formula : C₈H₁₂N₂O₃ | Molecular Weight : 184.19 g/mol

- Key Differences: The dimethylaminomethyl substituent introduces a basic nitrogen, which could protonate under physiological conditions, altering solubility and membrane permeability. The lower molecular weight (184.19 vs. 191.13 g/mol) suggests reduced steric hindrance, possibly enhancing reactivity in nucleophilic substitutions .

Structural and Functional Comparison Table

Biological Activity

Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is characterized by the following structural formula:

The oxazole ring confers unique properties to the compound, making it a candidate for various biological applications.

Antimicrobial Properties

Recent studies have indicated that oxazole derivatives possess significant antimicrobial properties. Research has shown that methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate exhibits inhibitory effects against a range of bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function.

Anticancer Activity

Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been investigated for its potential anticancer effects. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The mechanism involves the inhibition of specific signaling pathways crucial for cancer cell survival.

The biological activity of methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is primarily mediated through its interaction with cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways within bacteria and cancer cells.

- Receptor Modulation : It interacts with specific receptors that play roles in cell signaling and apoptosis.

Case Studies

A series of case studies have highlighted the efficacy of methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate in various biological assays:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Inhibition of E. coli growth at concentrations as low as 50 µg/mL |

| Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 of 25 µM |

| Study C | Enzyme Inhibition | Reduced activity of target enzymes by over 70% in vitro |

These findings suggest significant potential for further exploration in drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate?

- Methodological Answer : A key step involves introducing the 1,1-difluoroethyl group. Literature suggests using (1,1-difluoroethyl)trimethylsilane (TMSCF₂Me) as a nucleophilic CF₂Me source under basic conditions, as demonstrated in Hu et al.'s work on carbonyl functionalization . For oxazole ring formation, condensation reactions between methyl 3-aminobenzoate derivatives and appropriate acylating agents (e.g., aryl acids or chlorides) under reflux conditions are common, as seen in analogous benzoxazole syntheses . Purification typically involves recrystallization from ethanol or vacuum distillation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the oxazole ring structure and substituent positions. The difluoroethyl group (CF₂CH₃) will show characteristic splitting patterns in ¹H NMR (quartet for CH₃) and ¹³C NMR (quartet for CF₂, ~110-120 ppm).

- IR Spectroscopy : To identify ester carbonyl (C=O, ~1700 cm⁻¹) and oxazole ring vibrations (C=N, ~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : To verify molecular weight (C₇H₇F₂NO₃, theoretical MW: 203.14 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the difluoroethylation step?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of TMSCF₂Me .

- Catalysis : Use of mild bases (e.g., K₂CO₃) or phase-transfer catalysts to stabilize intermediates.

- Temperature Control : Gradual heating (40-60°C) prevents premature decomposition of the silane reagent.

- Monitoring : In-situ techniques like TLC or HPLC can track reaction progress and minimize side products (e.g., over-alkylation) .

Q. What are the key stability considerations for storing this compound, given the presence of the difluoroethyl group?

- Methodological Answer :

- Moisture Sensitivity : The ester group is prone to hydrolysis. Store under inert gas (N₂/Ar) in sealed containers with desiccants.

- Thermal Stability : Avoid temperatures >100°C, as decomposition may release toxic gases (e.g., CO, HF) .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the oxazole ring. Stability studies under accelerated conditions (40°C/75% RH) are recommended to establish shelf life.

Q. How can researchers resolve contradictions in reported reactivity data for similar oxazole derivatives?

- Methodological Answer :

- Comparative Studies : Perform parallel experiments using literature protocols (e.g., reflux vs. microwave-assisted synthesis) to identify variables affecting reactivity .

- Computational Modeling : Use DFT calculations to predict electronic effects of the difluoroethyl group on the oxazole ring’s electrophilicity.

- Cross-Validation : Replicate conflicting results with standardized reagents and analytical methods to isolate experimental artifacts .

Data Gaps and Safety Considerations

- Toxicity and Ecotoxicity : No data are available for this compound, as noted in analogous SDS reports . Researchers should adopt precautionary measures (e.g., fume hoods, PPE) and follow waste disposal protocols for fluorinated compounds .

- Environmental Mobility : The compound’s logP (partition coefficient) is unreported. Use predictive tools (e.g., EPI Suite) to estimate bioaccumulation potential and design containment strategies for accidental releases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.